Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442553-94-8
VCID: VC7193487
InChI: InChI=1S/C27H20ClNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3
SMILES: CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5
Molecular Formula: C27H20ClNO5S
Molecular Weight: 505.97

Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

CAS No.: 442553-94-8

Cat. No.: VC7193487

Molecular Formula: C27H20ClNO5S

Molecular Weight: 505.97

* For research use only. Not for human or veterinary use.

Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate - 442553-94-8

Specification

CAS No. 442553-94-8
Molecular Formula C27H20ClNO5S
Molecular Weight 505.97
IUPAC Name benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C27H20ClNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3
Standard InChI Key ROOFQTLMLWXMMT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a naphtho[1,2-b]furan scaffold—a bicyclic system combining a benzene ring fused to a furan moiety. At position 5 of the naphthofuran system, a 4-chlorobenzenesulfonamido group is attached via a sulfonamide linkage (SO2NH-\text{SO}_2\text{NH}-). Position 3 hosts a benzyl ester (COOCH2C6H5-\text{COOCH}_2\text{C}_6\text{H}_5), while position 2 contains a methyl substituent. The IUPAC name, benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g]benzofuran-3-carboxylate, reflects this arrangement.

Key Structural Data

PropertyValue
Molecular FormulaC27H20ClNO5S\text{C}_{27}\text{H}_{20}\text{ClNO}_{5}\text{S}
Molecular Weight505.97 g/mol
XLogP3 (Predicted)~6.2 (estimated)
Hydrogen Bond Acceptors5
Rotatable Bonds6

The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide moiety may facilitate hydrogen bonding with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the construction of the naphtho[1,2-b]furan core. A common approach includes:

  • Furan Ring Formation: Cyclization of a naphthol derivative with a propargyl alcohol under acidic conditions.

  • Sulfonamide Incorporation: Reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Esterification: Benzylation of the carboxylic acid group using benzyl bromide or chloride under Mitsunobu conditions.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1H2_2SO4_4, 80°C, 12 h62
24-ClC6_6H4_4SO2_2Cl, Et3_3N, DCM, 0°C→RT78
3BnBr, DIAD, PPh3_3, THF, reflux85

Challenges include regioselectivity in sulfonamide attachment and purifying the final product due to its high molecular weight and low solubility in polar solvents.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct pharmacological data are scarce, structurally analogous sulfonamide-bearing naphthofurans exhibit:

  • Antimicrobial Activity: Inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis.

  • Anticancer Effects: Intercalation into DNA or tubulin polymerization disruption.

  • Anti-inflammatory Action: COX-2 enzyme inhibition.

The 4-chlorophenyl group may enhance target affinity through hydrophobic interactions, while the sulfonamide could engage in hydrogen bonding with catalytic residues (e.g., Ser/Thr in kinases).

Research Challenges and Limitations

Biological Characterization Gaps

  • No published IC50_{50} values or animal studies exist.

  • Metabolic stability and toxicity profiles remain unexamined.

Future Directions

Structural Modifications

  • Introducing polar groups (e.g., hydroxyl, amine) to improve solubility.

  • Replacing the benzyl ester with a prodrug moiety for enhanced bioavailability.

Collaborative Studies

  • Computational Modeling: Molecular docking to identify potential targets.

  • High-Throughput Screening: Prioritizing lead optimization.

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